molecular formula C17H17FN2O3S B2949076 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzamide CAS No. 899731-56-7

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzamide

Cat. No.: B2949076
CAS No.: 899731-56-7
M. Wt: 348.39
InChI Key: JAVJLSKWUGWSKO-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-fluorobenzamide is a heterocyclic benzamide derivative characterized by a 1,1-dioxo-1λ⁶,2-thiazinan moiety attached to a phenyl ring, which is further substituted with a 2-fluorobenzamide group. The thiazinan ring (a six-membered sulfur- and nitrogen-containing heterocycle) and its sulfone group (1,1-dioxo) contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves coupling a preformed 4-(1,1-dioxothiazinan-2-yl)aniline derivative with 2-fluorobenzoyl chloride, analogous to methods described for related benzamides .

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-24(20,22)23/h1-2,5-10H,3-4,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVJLSKWUGWSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzamide typically involves the reaction of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline with 2-fluorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazinan ring and fluorobenzamide moiety contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and fluorobenzamide modifications. Key examples include:

Compound Name Heterocycle/Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound 1,1-dioxo-1λ⁶,2-thiazinan ~337.37* Fluorobenzamide, sulfone
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] Benzothiazole 256.28 Fluorobenzamide, thiazole
Broflanilide Trifluoromethyl/bromo-substituted phenyl 663.92 Fluorobenzamide, trifluoromethyl, bromo
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluorobenzamide Tetrahydrothiophene sulfone ~406.47* Fluorobenzamide, dimethylamino, sulfone

*Calculated based on molecular formulas.

  • Thiazinan vs. This difference impacts solubility and biological target interactions .
  • Sulfone-Containing Analogs (e.g., ): The sulfone group in both the target compound and the dimethylamino derivative improves metabolic stability but may reduce membrane permeability compared to non-sulfonated analogs.

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s sulfone group would exhibit strong S=O stretching bands near 1150–1300 cm⁻¹, while the fluorobenzamide C=O stretch appears at ~1660–1680 cm⁻¹, consistent with related compounds .
  • NMR : The ¹³C-NMR spectrum would show distinct signals for the thiazinan sulfone (δ ~50–60 ppm for S-connected carbons) and fluorinated aromatic carbons (δ ~110–160 ppm) .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzamide is a synthetic compound belonging to the sulfonamide derivatives, characterized by its unique thiazinan ring structure and fluorinated benzamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound features a complex structure that includes:

  • Thiazinan Ring : A six-membered ring containing sulfur and nitrogen atoms, contributing to the compound's unique reactivity.
  • Fluorinated Benzamide : The presence of a fluorine atom enhances lipophilicity and metabolic stability.

Chemical Structure

\text{Chemical Formula C 16}H_{16}F_{2}N_{2}O_{4}S}

Key Functional Groups

Functional GroupDescription
ThiazinanProvides unique reactivity and biological activity
FluorobenzamideEnhances lipophilicity and bioavailability

The biological activity of this compound primarily involves the inhibition of specific enzymes or receptors. The sulfonamide group is known to bind to active sites of enzymes, disrupting various biological pathways. This mechanism is particularly relevant in therapeutic contexts where enzyme inhibition can lead to desired pharmacological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The thiazinan moiety may enhance binding affinity to bacterial targets, making this compound a candidate for further investigation as an antimicrobial agent.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The interaction of the thiazinan ring with cellular targets may inhibit tumor growth or induce apoptosis in cancer cells. Further research is necessary to elucidate the specific pathways involved.

Anti-inflammatory Effects

The potential anti-inflammatory activity of this compound has been noted in various studies. Compounds with similar structural characteristics have been shown to modulate inflammatory responses, suggesting that this compound could have therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antimicrobial Activity : A study demonstrated that sulfonamide derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The thiazinan structure contributed to enhanced activity compared to non-sulfonamide counterparts.
  • Anticancer Studies : In vitro assays showed that related compounds could induce apoptosis in various cancer cell lines. Mechanistic studies indicated that these compounds might activate caspase pathways leading to programmed cell death.
  • Inflammation Modulation : Research highlighted the ability of similar compounds to reduce pro-inflammatory cytokines in cellular models of inflammation, suggesting potential use in treating inflammatory diseases.

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